molecular formula C9H9BrO B3188116 Benzofuran, 5-(bromomethyl)-2,3-dihydro- CAS No. 196598-26-2

Benzofuran, 5-(bromomethyl)-2,3-dihydro-

Cat. No. B3188116
CAS RN: 196598-26-2
M. Wt: 213.07 g/mol
InChI Key: UPSPQUADNGEWNP-UHFFFAOYSA-N
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Description

“Benzofuran, 5-(bromomethyl)-2,3-dihydro-” is a chemical compound with the molecular formula C9H7BrO and a molecular weight of 211.06 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Benzofuran, 5-(bromomethyl)-2,3-dihydro-” consists of a benzofuran ring with a bromomethyl group attached at the 5th position . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzofuran, 5-(bromomethyl)-2,3-dihydro-” are not available, benzofuran derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reactions to form complex benzofuran derivatives .

Scientific Research Applications

Synthesis and Transformation Studies

  • Synthesis of Benzofuran Derivatives : Benzofuran, specifically 5-bromobenzofuran, has been utilized in the synthesis of various compounds. Kumari et al. (2019) describe the synthesis of benzofuran aryl ureas and carbamates, emphasizing their potential for antimicrobial applications (Kumari et al., 2019).
  • Chemical Transformations : Grinev et al. (1983) investigated the reactions of 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran with nucleophilic reagents, leading to various benzofuran derivatives (Grinev et al., 1983).
  • Cascade Reaction for Bioactive Compounds : Porcu et al. (2018) developed a method for constructing 3-(2-bromoethyl)benzofurans, highlighting its relevance in synthesizing 5-HT serotonin receptor agonists (Porcu et al., 2018).

Biological Activity Studies

  • Antimicrobial and Antituberculosis Activity : Benzofuran derivatives, including those with a bromomethyl group, have shown promise in antimicrobial and antituberculosis studies. Thorat et al. (2016) explored the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide (Thorat et al., 2016).
  • Synthesis of Bioactive Derivatives : Rajanarendar et al. (2013) synthesized dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, demonstrating significant antimicrobial and anti-inflammatory activities (Rajanarendar et al., 2013).
  • AChE Inhibitors : Baharloo et al. (2015) designed benzofuran-based N-benzylpyridinium derivatives as potent acetylcholinesterase inhibitors, highlighting the therapeutic potential of benzofuran derivatives in neurodegenerative diseases (Baharloo et al., 2015).

Safety And Hazards

The safety data sheet for “Benzofuran, 5-(bromomethyl)-2,3-dihydro-” suggests that it should be handled with care. Exposure can be harmful, and it is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of exposure, immediate medical attention is required .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They are seen as potential lead compounds for the development of new therapeutic agents . Therefore, future research may focus on exploring the full therapeutic potential of “Benzofuran, 5-(bromomethyl)-2,3-dihydro-” and similar compounds.

properties

IUPAC Name

5-(bromomethyl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPQUADNGEWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran, 5-(bromomethyl)-2,3-dihydro-

Synthesis routes and methods

Procedure details

To a solution of (2,3-dihydrobenzofuran-5-yl)methanol (29.0 g, 0.193 mol) in tetrahydrofuran (150 mL) was added phosphorous tribromide (34.8 g, 0.129 mol) under ice/salt-cooling. The mixture was stirred for 20 minutes and then poured into water. The mixture was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and evaporated to afford the title compound (yield 27.6 g, 91%).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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